Cas no 145626-14-8 (1-[3-(2-hydroxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one)
![1-[3-(2-hydroxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one structure](https://ja.kuujia.com/scimg/cas/145626-14-8x500.png)
1-[3-(2-hydroxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-(3-(2-hydroxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- CHEMBL5078952
- 1-[5-(2-hydroxyphenyl)-3-(p-tolyl)-3,4-dihydropyrazol-2-yl]ethanone
- 145626-14-8
- SR-01000024654-1
- 1-[3-(2-hydroxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one
- F3032-0068
- 4,5-Dihydro-3-(2-hydroxyphenyl)-1-acetyl-5-(4-methylphenyl)-1H-pyrazole
- SR-01000024654
- AKOS001152922
- Z90446245
- 1-[5-(2-hydroxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone
- 1-[4,5-Dihydro-3-(2-hydroxyphenyl)-5-(4-methylphenyl)-1H-pyrazol-1-yl]ethanone
-
- インチ: 1S/C18H18N2O2/c1-12-7-9-14(10-8-12)17-11-16(19-20(17)13(2)21)15-5-3-4-6-18(15)22/h3-10,17,22H,11H2,1-2H3
- InChIKey: ZHLAWULNWBRZPT-UHFFFAOYSA-N
- ほほえんだ: C(=O)(N1C(C2=CC=C(C)C=C2)CC(C2=CC=CC=C2O)=N1)C
計算された属性
- せいみつぶんしりょう: 294.136827821g/mol
- どういたいしつりょう: 294.136827821g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 22
- 回転可能化学結合数: 2
- 複雑さ: 440
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 52.9Ų
じっけんとくせい
- 密度みつど: 1.20±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 463.7±55.0 °C(Predicted)
- 酸性度係数(pKa): 9.35±0.35(Predicted)
1-[3-(2-hydroxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3032-0068-25mg |
1-[3-(2-hydroxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one |
145626-14-8 | 90%+ | 25mg |
$109.0 | 2023-07-28 | |
Life Chemicals | F3032-0068-20μmol |
1-[3-(2-hydroxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one |
145626-14-8 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
Life Chemicals | F3032-0068-4mg |
1-[3-(2-hydroxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one |
145626-14-8 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
Life Chemicals | F3032-0068-5μmol |
1-[3-(2-hydroxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one |
145626-14-8 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
Life Chemicals | F3032-0068-20mg |
1-[3-(2-hydroxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one |
145626-14-8 | 90%+ | 20mg |
$99.0 | 2023-07-28 | |
Life Chemicals | F3032-0068-2μmol |
1-[3-(2-hydroxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one |
145626-14-8 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
Life Chemicals | F3032-0068-50mg |
1-[3-(2-hydroxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one |
145626-14-8 | 90%+ | 50mg |
$160.0 | 2023-07-28 | |
Life Chemicals | F3032-0068-30mg |
1-[3-(2-hydroxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one |
145626-14-8 | 90%+ | 30mg |
$119.0 | 2023-07-28 | |
Life Chemicals | F3032-0068-3mg |
1-[3-(2-hydroxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one |
145626-14-8 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
Life Chemicals | F3032-0068-40mg |
1-[3-(2-hydroxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one |
145626-14-8 | 90%+ | 40mg |
$140.0 | 2023-07-28 |
1-[3-(2-hydroxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one 関連文献
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
9. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
1-[3-(2-hydroxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-oneに関する追加情報
1-[3-(2-hydroxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one (CAS No. 145626-14-8): A Comprehensive Overview
1-[3-(2-hydroxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one, also known by its CAS number 145626-14-8, is a compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazolones and is characterized by its unique structural features, which include a hydroxyphenyl group and a methylphenyl group attached to a pyrazole ring. These structural elements contribute to its potential biological activities and therapeutic applications.
The synthesis of 1-[3-(2-hydroxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one typically involves a multi-step process that includes the condensation of appropriate starting materials followed by cyclization to form the pyrazole ring. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes for the production of this compound, making it more accessible for large-scale applications.
In terms of its biological activity, 1-[3-(2-hydroxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one has been extensively studied for its potential as an anti-inflammatory agent. Research has shown that this compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been found to possess antioxidant properties, which further contribute to its therapeutic potential in treating inflammatory diseases.
Beyond its anti-inflammatory properties, 1-[3-(2-hydroxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one has also shown promise in the treatment of neurological disorders. Studies have demonstrated that this compound can cross the blood-brain barrier and exert neuroprotective effects by reducing oxidative stress and preventing neuronal cell death. These findings suggest that it may be a valuable candidate for the development of drugs targeting neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The pharmacokinetic profile of 1-[3-(2-hydroxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one has been investigated to understand its absorption, distribution, metabolism, and excretion (ADME) properties. Preclinical studies have shown that this compound has good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for further development as an oral medication. However, ongoing research is focused on optimizing its pharmacokinetic properties to enhance its therapeutic efficacy and reduce potential side effects.
Clinical trials are currently underway to evaluate the safety and efficacy of 1-[3-(2-hydroxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one in various therapeutic indications. Early results from phase I trials have indicated that the compound is well-tolerated at therapeutic doses with no significant adverse effects observed. These findings are encouraging and pave the way for more advanced clinical trials to further validate its therapeutic potential.
In addition to its therapeutic applications, 1-[3-(2-hydroxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one has also been explored for its use in diagnostic imaging. Its ability to bind selectively to specific receptors or enzymes makes it a promising candidate for developing imaging agents that can be used in non-invasive diagnostic procedures such as positron emission tomography (PET) and magnetic resonance imaging (MRI). This dual functionality as both a therapeutic agent and a diagnostic tool adds significant value to its potential applications in medicine.
The structural versatility of 1-[3-(2-hydroxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one also allows for the synthesis of various derivatives with modified functional groups. These derivatives can be tailored to enhance specific biological activities or improve pharmacological properties such as solubility and stability. Ongoing research is focused on identifying optimal derivatives that can maximize the therapeutic benefits while minimizing potential side effects.
In conclusion, 1-[3-(2-hydroxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one (CAS No. 145626-14-8) is a promising compound with a wide range of potential applications in medicine. Its unique structural features contribute to its diverse biological activities, making it a valuable candidate for further development in both therapeutic and diagnostic fields. As research continues to advance our understanding of this compound, it is likely that new and innovative applications will emerge, further solidifying its importance in the field of medicinal chemistry.
145626-14-8 (1-[3-(2-hydroxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one) 関連製品
- 2223053-90-3(5-propoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 2229208-39-1(2-amino-1-(5-bromo-1H-indol-2-yl)ethan-1-one)
- 1804881-02-4(Methyl 3-chloromethyl-4-cyano-2-methoxybenzoate)
- 1803998-61-9(2-(Bromomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-acetic acid)
- 2012692-73-6(2-Pentanone, 1-amino-5-cyclobutyl-)
- 1160574-68-4(4-\u200bBromo-\u200b3-\u200bchloro-\u200b2-\u200bfluorobenzonitrile)
- 499780-70-0(Benzenemethanamine, 3,5-dibromo-N-methyl-, hydrochloride)
- 325978-85-6(N-4-(4-methoxyphenyl)-1,3-thiazol-2-yl-4-(piperidine-1-sulfonyl)benzamide)
- 2228558-06-1(5-(trifluoromethyl)furan-2-ylmethanesulfonyl chloride)
- 2137646-90-1(1-Ethyl-1-azaspiro[4.5]decan-4-amine)




